molecular formula C5H9ClN2O3S B13494015 4-Methyl-3-oxopiperazine-1-sulfonyl chloride

4-Methyl-3-oxopiperazine-1-sulfonyl chloride

Cat. No.: B13494015
M. Wt: 212.66 g/mol
InChI Key: QPUYNBSRCQXRPL-UHFFFAOYSA-N
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Description

4-Methyl-3-oxopiperazine-1-sulfonyl chloride is a chemical compound with a unique structure that has garnered attention in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-oxopiperazine-1-sulfonyl chloride typically involves the reaction of 4-Methyl-3-oxopiperazine with sulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-oxopiperazine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or alcohols. The reactions are typically carried out under mild to moderate temperatures to ensure controlled reaction rates .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative .

Scientific Research Applications

4-Methyl-3-oxopiperazine-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-oxopiperazine-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C5H9ClN2O3S

Molecular Weight

212.66 g/mol

IUPAC Name

4-methyl-3-oxopiperazine-1-sulfonyl chloride

InChI

InChI=1S/C5H9ClN2O3S/c1-7-2-3-8(4-5(7)9)12(6,10)11/h2-4H2,1H3

InChI Key

QPUYNBSRCQXRPL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1=O)S(=O)(=O)Cl

Origin of Product

United States

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